![molecular formula C7H9N3O2S2 B2930159 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 866042-02-6](/img/structure/B2930159.png)
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is an organic compound that features a thiadiazole ring, a sulfanyl group, and an acetic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, known for its bioactive properties, makes this compound a candidate for further research and development.
Mecanismo De Acción
Target of Action
Compounds containing 1,3,4-thiadiazole have been found to exhibit antibacterial activity
Mode of Action
The exact mode of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is currently unknown. Other compounds containing 1,3,4-thiadiazole have been found to inhibit bacterial growth
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole structure have been associated with antimicrobial, antifungal, and antibacterial activities . This suggests that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the thiadiazole derivative, including the presence of functional groups such as the allylamino and sulfanyl groups in 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid.
Cellular Effects
Other thiadiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-mercapto-1,3,4-thiadiazole.
Introduction of the Allylamino Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with allylamine to introduce the allylamino group at the 5-position of the thiadiazole ring.
Attachment of the Sulfanyl Group: The resulting compound is further reacted with chloroacetic acid to attach the sulfanyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions, potentially altering its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactive thiadiazole ring.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(Methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 2-{[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 2-{[5-(Propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the allylamino group, which can confer different reactivity and bioactivity compared to its methyl, ethyl, or propyl analogs
Propiedades
IUPAC Name |
2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUEXOBASMNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)
![5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE](/img/structure/B2930079.png)



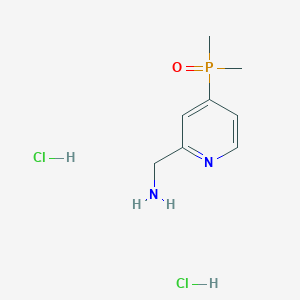
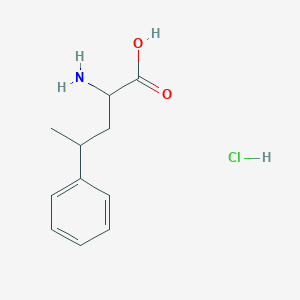
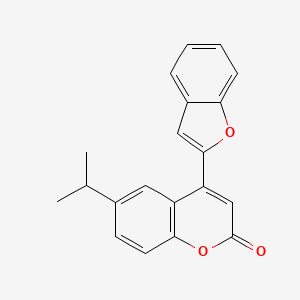
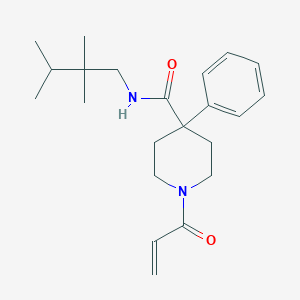

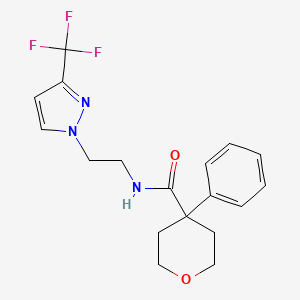
![(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2930096.png)
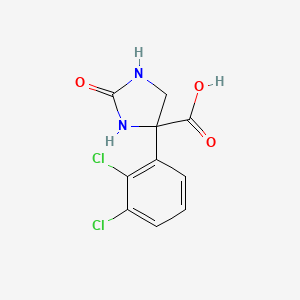
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2930098.png)
